N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide
Description
N-(2,4-Dichlorophenyl)-2H-chromene-3-carboxamide is a synthetic chromene-derived carboxamide characterized by a 2H-chromene core linked to a 2,4-dichlorophenyl group via an amide bond.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-5-6-14(13(18)8-12)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLROQGNMZNGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 2,4-dichloroaniline, under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group or the chromene core, leading to the formation of amines or reduced chromene derivatives.
Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized chromene derivatives.
Reduction: Amines or reduced chromene derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Preliminary studies have shown that it can inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies suggest that it may interfere with cellular pathways involved in cancer cell growth and survival. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme linked to the citric acid cycle, which is crucial for cancer metabolism . Further research is needed to elucidate specific mechanisms of action and identify potential cancer targets.
3. Anti-inflammatory Effects
this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are responsible for the production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases.
Biological Research Applications
1. Drug Development
The compound serves as a promising lead in drug development due to its diverse biological activities. Its structural features allow for modifications that could enhance efficacy and reduce toxicity. Ongoing research is focused on synthesizing derivatives with improved pharmacological profiles .
2. Mechanistic Studies
Understanding the interaction of this compound with biological targets is critical for its development as a therapeutic agent. Molecular docking studies have been employed to predict binding affinities and elucidate interaction mechanisms with specific proteins involved in disease processes .
Material Science Applications
1. Synthesis of New Materials
Due to its unique chemical structure, this compound is being explored for its potential in developing new materials. Its properties may be advantageous in creating polymers and dyes with specific functionalities.
2. Coordination Chemistry
The compound can act as a ligand in coordination chemistry, facilitating the synthesis of metal complexes that exhibit unique properties useful in catalysis and materials science.
Case Studies
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide, differing in substituents, synthesis routes, or functional groups:
Substituent Variations on the Phenyl Ring
Key Observations :
- Electron-Withdrawing vs.
- Lipophilicity : Chlorine substituents increase lipophilicity (logP), which may improve membrane permeability compared to polar sulfamoyl derivatives .
- Synthetic Complexity : Diazonium salt coupling (e.g., compounds 13a–e in ) requires precise temperature control, whereas reflux methods (e.g., compound 12) are simpler but yield fewer functionalized products .
Chromene Core Modifications
Key Observations :
- Imino vs. Oxo Groups: The 2-imino group in compound 15 introduces a basic nitrogen, altering solubility and hydrogen-bonding capabilities compared to the oxo group in the target compound .
- Cyanohydrazinylidene Derivatives: Compounds like 13a exhibit distinct IR peaks at ~2214 cm⁻¹ (C≡N), absent in the dichlorophenyl analog, suggesting different reactivity in biological systems .
Biological Activity
N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its promising biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound features a chromene core substituted with a 2,4-dichlorophenyl group and a carboxamide functional group. The presence of these substituents enhances its pharmacological properties, including increased binding affinity to biological targets and improved stability.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells.
- Molecular Interaction : Molecular docking studies indicate that this compound interacts effectively with key amino acids at the active sites of target enzymes. This property is crucial for developing new therapeutic agents targeting specific diseases.
- Anticancer Activity : Compounds with similar structures have been found to induce apoptosis through caspase activation and disrupt tumor vasculature. This suggests that this compound may also exhibit anticancer properties .
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory : By inhibiting specific enzymes involved in inflammatory pathways, it may serve as a therapeutic agent for inflammatory diseases.
- Antimicrobial : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : In vitro studies revealed that the compound effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency .
- Molecular Docking Studies : Research utilizing molecular docking techniques has illustrated how this compound binds to target proteins, providing insights into its mechanism of action and potential therapeutic applications.
- Anti-inflammatory Effects : Experimental data suggest that this compound can suppress pro-inflammatory cytokines, indicating its potential use in managing inflammatory conditions .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 5.0 | Enzyme inhibition |
| 6-Chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide | Antimicrobial | 10.0 | Receptor interaction |
| N-(2,6-dichlorophenyl)-2H-chromene-3-carboxamide | Antiinflammatory | 7.5 | Cytokine suppression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
